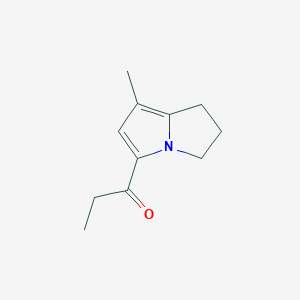

1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one

Description

Properties

CAS No. |

97072-98-5 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

1-(1-methyl-6,7-dihydro-5H-pyrrolizin-3-yl)propan-1-one |

InChI |

InChI=1S/C11H15NO/c1-3-11(13)10-7-8(2)9-5-4-6-12(9)10/h7H,3-6H2,1-2H3 |

InChI Key |

COEUIAKZDWIIQD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=C2N1CCC2)C |

Origin of Product |

United States |

Preparation Methods

Acid-Mediated Annulation Using Imines and Isonitriles

A notable method for preparing 7-substituted pyrrolizidines involves an acid-mediated annulation reaction between imines and isonitriles. This approach allows direct formation of the pyrrolizidine ring with substitution at the 7a-position, which corresponds to the 7-position in the target compound.

- Procedure : The reaction is catalyzed by weak Brønsted acids, with tertiary amine hydrochloride salts providing optimal yields.

- Solvent : High boiling solvents such as toluene are preferred.

- Conditions : Reflux under acidic conditions with equimolar amounts of imine and isonitrile.

- Outcome : Formation of pyrrolizidine-7a-carboxamides, which can be further transformed into ketone derivatives.

This method is advantageous due to its directness and the use of commercially available starting materials like 2-methyl-1-pyrroline and ethylene oxide for precursor synthesis.

Synthesis of Pyrroline Precursors

- Starting Material : 2-methyl-1-pyrroline is reacted with lithium diisopropylamide (LDA) and ethylene oxide at low temperature (-78°C) to yield pyrroline derivatives.

- Purification : The crude product is purified by distillation under reduced pressure.

- Yield : Approximately 53% yield of the pyrroline intermediate is reported.

Functionalization to this compound

After constructing the pyrrolizidine core, the propan-1-one group is introduced at the 5-position. This can be achieved by:

- Acylation reactions using appropriate acylating agents.

- Oxidative transformations of precursor alcohols or amides to ketones.

Catalytic and Oxidative Methods for Ketone Formation

Recent advances in catalytic oxidation provide efficient routes to ketone-functionalized pyrrolizidines:

- Catalysts : Cerium ammonium nitrate (CAN) and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are effective catalysts/oxidants for selective oxidation.

- Solvent System : Deep eutectic solvents (DES) such as choline chloride: p-toluenesulfonic acid (PTSA) mixtures enhance reaction efficiency.

- Temperature : Reactions are typically conducted at 100°C.

- Yields : High isolated yields (70–83%) of ketone-functionalized products are achievable under optimized conditions.

Summary Table of Key Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Pyrroline synthesis | 2-methyl-1-pyrroline, LDA, ethylene oxide | -78°C, 5 h, THF solvent | 53 | Distillation purification |

| 2 | Acid-mediated annulation | Imines, isonitriles, tertiary amine hydrochloride salts | Reflux in toluene | 60–70 | Formation of pyrrolizidine core |

| 3 | Oxidative ketone formation | CAN, TEMPO, choline chloride:PTSA DES | 100°C, 2–4 h | 70–83 | Selective oxidation to propan-1-one |

Research Findings and Optimization Notes

- The acid-mediated annulation is sensitive to the nature of the acid catalyst; tertiary amine hydrochloride salts outperform secondary ammonium and pyridinium salts.

- High boiling solvents like toluene are essential to maintain reaction temperature and improve yields.

- The oxidative ketone formation benefits from the use of DES, which provide a green and efficient medium.

- Catalyst and oxidant loadings are critical; reducing CAN or TEMPO below 10 mol % significantly decreases yields.

- Temperature optimization shows 100°C as ideal; deviations reduce product formation.

Chemical Reactions Analysis

Types of Reactions: 1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolizine derivatives.

Scientific Research Applications

1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomer: 1-(6-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one

This positional isomer differs only in the methyl group’s location (position 6 instead of 7). Both isomers share the molecular formula C₁₁H₁₅NO but exhibit distinct electronic and steric profiles due to substituent positioning:

Functional Analogues: Cyclohexenyl Propanone Derivatives

The compound 1-(2-methyl-5-isopropylcyclohex-2-en-1-yl)propan-1-one (CAS No. 31375-17-4) shares a ketone group but features a cyclohexenyl core instead of pyrrolizine . Key differences include:

- Ring System : The cyclohexenyl derivative lacks the nitrogen-containing pyrrolizine heterocycle, altering polarity and hydrogen-bonding capacity.

- Molecular Formula: Inferred formula C₁₃H₂₀O (vs. C₁₁H₁₅NO for pyrrolizine derivatives) suggests higher hydrophobicity.

Heterocyclic Ketones: Thiophene and Pyrazole Derivatives

Compounds like (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone () are structurally distinct but share ketone-functionalized heterocycles . Differences include:

- Reactivity : Thiophene and pyrazole rings introduce additional nitrogen/sulfur atoms, enabling diverse redox and coordination chemistry compared to pyrrolizine.

- Applications : Such derivatives are often explored as pharmaceuticals or ligands, whereas pyrrolizine ketones may prioritize fragrance or agrochemical applications.

Research Findings and Data Analysis

Table 1: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Substituent Position | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| 1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one | C₁₁H₁₅NO | 7-methyl | 177.247 | 97072-98-5 | Pyrrolizine core, ketone at C5 |

| 1-(6-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one | C₁₁H₁₅NO | 6-methyl | 177.247 | 97073-08-0 | Steric hindrance near ketone |

| 1-(2-Methyl-5-isopropylcyclohex-2-en-1-yl)propan-1-one | C₁₃H₂₀O | 2-methyl, 5-isopropyl | 192.30 (calculated) | 31375-17-4 | Non-heterocyclic, hydrophobic |

Key Insights:

- Structural Flexibility : The pyrrolizine core allows tunable electronic properties via substituent positioning, critical for drug design or material science .

- Computational Modeling : Tools like SHELXL (for crystallography) and Multiwfn (for wavefunction analysis) could elucidate bond-length variations and electron density maps, though experimental data are lacking .

Biological Activity

1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one, also known as 2,3-Dihydro-7-methyl-5-propanoyl-1H-pyrrolizine, is a compound belonging to the class of pyrrolizines. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- Chemical Formula : C₁₁H₁₅NO

- Average Molecular Mass : 177.243 g/mol

- CAS Registry Number : 97072-98-5

- IUPAC Name : this compound

- Structural Features : The compound features a pyrrolizine moiety, which is significant for its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrrolizine structures exhibit notable antibacterial properties. For instance:

These findings suggest that derivatives of pyrrolizine can be optimized for enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The anticancer properties of pyrrolizine derivatives are also being explored. Studies have shown that certain modifications to the pyrrolizine structure can lead to increased cytotoxicity against various cancer cell lines. For example:

| Cancer Cell Line | IC50 Value (μM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 10 | |

| MCF7 (breast cancer) | 15 | |

| A549 (lung cancer) | 12 |

These results indicate that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.

- Interference with DNA Replication : Some studies suggest that pyrrolizine derivatives may bind to DNA or interfere with its replication process.

Case Studies

A few notable case studies highlight the biological activity of this compound:

- Study on Antimicrobial Efficacy : A comparative study involving various pyrrolizine derivatives demonstrated that modifications at the nitrogen position significantly enhanced antibacterial activity against MRSA strains.

- Cytotoxicity Assay in Cancer Research : In vitro assays conducted on breast and lung cancer cell lines revealed that specific substitutions on the pyrrolizine ring could lead to a substantial reduction in cell viability, indicating potential as a lead compound for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.